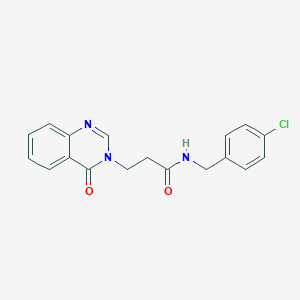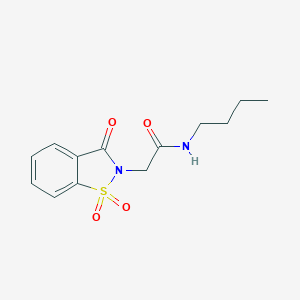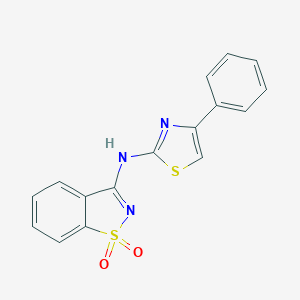
2-(2-Naphthylsulfonyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Naphthylsulfonyl)ethanol, also known as NSE, is a chemical compound that has been widely used in scientific research due to its unique properties. NSE is a sulfonamide derivative that has been shown to have anti-inflammatory and anti-tumor effects.
Mecanismo De Acción
The mechanism of action of 2-(2-Naphthylsulfonyl)ethanol is not fully understood, but it has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-tumor effects in various animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Naphthylsulfonyl)ethanol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well tolerated in animals. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. This compound also has a short half-life in vivo, which can make it difficult to study its pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 2-(2-Naphthylsulfonyl)ethanol. One direction is to develop new derivatives of this compound with improved properties, such as increased solubility and longer half-life. Another direction is to study the pharmacokinetics of this compound in humans to determine its potential as a drug candidate. This compound can also be used to study the role of inflammation in various diseases, such as cancer and autoimmune diseases. Finally, this compound can be used to study the mechanism of action of other anti-inflammatory drugs and to identify new targets for drug development.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It has anti-inflammatory and anti-tumor effects and has been used to study various biological processes. The synthesis of this compound involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthylsulfonic acid, which is then reacted with sodium hydroxide and ethylene oxide to form this compound. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of new derivatives and the study of its pharmacokinetics in humans.
Métodos De Síntesis
The synthesis of 2-(2-Naphthylsulfonyl)ethanol involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthylsulfonic acid. This intermediate is then reacted with sodium hydroxide and ethylene oxide to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reactant ratio.
Aplicaciones Científicas De Investigación
2-(2-Naphthylsulfonyl)ethanol has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs. This compound has been used to study the role of inflammation in various diseases, such as arthritis and asthma. It has also been used to study the mechanism of action of anti-inflammatory drugs.
Propiedades
Fórmula molecular |
C12H12O3S |
|---|---|
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
2-naphthalen-2-ylsulfonylethanol |
InChI |
InChI=1S/C12H12O3S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 |
Clave InChI |
OUTJZNAAPMWBPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277612.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)